![molecular formula C12H5ClF3NO2 B14597952 6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride CAS No. 61088-25-3](/img/structure/B14597952.png)
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride is a compound that features a trifluoromethyl group, a furoindole core, and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na . This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or alcohols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the carbonyl chloride group can yield amides or esters, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The trifluoromethyl group can impart unique electronic properties, making the compound useful in developing advanced materials for electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Indoles: Compounds like 2-trifluoromethylindole share the trifluoromethyl group and indole core but lack the furo ring and carbonyl chloride group.
Furoindoles: Compounds like 4H-furo[3,2-B]indole share the furoindole core but lack the trifluoromethyl and carbonyl chloride groups.
Uniqueness
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to the combination of its trifluoromethyl group, furoindole core, and carbonyl chloride functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61088-25-3 |
|---|---|
Fórmula molecular |
C12H5ClF3NO2 |
Peso molecular |
287.62 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carbonyl chloride |
InChI |
InChI=1S/C12H5ClF3NO2/c13-11(18)9-4-8-10(19-9)6-2-1-5(12(14,15)16)3-7(6)17-8/h1-4,17H |
Clave InChI |
YLFFRGWOQHFZJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2OC(=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


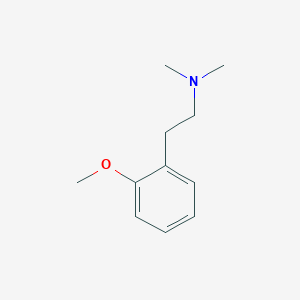

![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
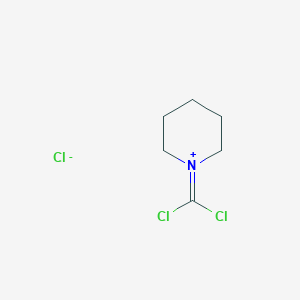

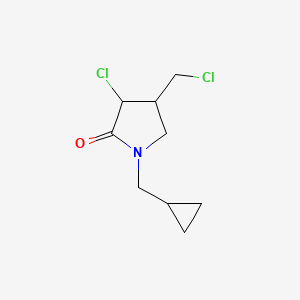
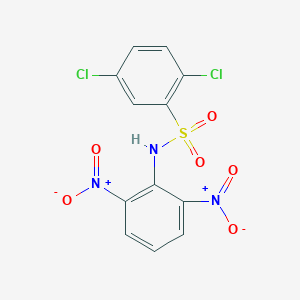
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
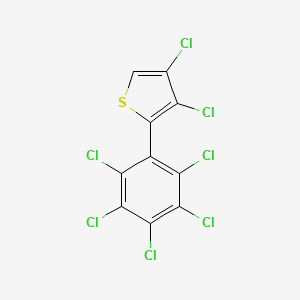
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
